molecular formula C18H19ClN2O3 B267040 N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Cat. No. B267040
M. Wt: 346.8 g/mol
InChI Key: IGLLDTGOOGHOML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the signaling pathways that promote cancer cell growth and survival.

Mechanism of Action

N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea exerts its anti-cancer effects by inhibiting the activity of several kinases that are involved in the signaling pathways that promote cancer cell growth and survival. Specifically, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibits the activity of BTK, ITK, and TXK, which are members of the Tec family of non-receptor tyrosine kinases.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to have other biochemical and physiological effects. For example, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the production of inflammatory cytokines, which may have implications for the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is that it has been shown to be effective in preclinical studies against cancer cells that are resistant to other therapies. However, one limitation of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea is that it has not yet been studied extensively in clinical trials, so its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several potential future directions for research on N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea. One area of interest is the development of combination therapies that include N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea with other anti-cancer agents. Another area of interest is the investigation of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea in clinical trials to determine its safety and efficacy in humans. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea, which may have implications for its use in the treatment of other diseases beyond cancer.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea involves several steps, starting with the reaction of 3-chloroaniline with 3-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product. This intermediate is then reacted with urea in the presence of a catalyst to yield the final product, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea.

Scientific Research Applications

N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been the subject of numerous scientific studies, which have investigated its potential as a therapeutic agent for the treatment of various types of cancer. In preclinical studies, N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, including those that are resistant to other therapies.

properties

Product Name

N-(3-chlorophenyl)-N'-[3-(tetrahydro-2-furanylmethoxy)phenyl]urea

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[3-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-4-1-5-14(10-13)20-18(22)21-15-6-2-7-16(11-15)24-12-17-8-3-9-23-17/h1-2,4-7,10-11,17H,3,8-9,12H2,(H2,20,21,22)

InChI Key

IGLLDTGOOGHOML-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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